molecular formula C17H11ClN4O4 B15219447 Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- CAS No. 647853-08-5

Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-

Cat. No.: B15219447
CAS No.: 647853-08-5
M. Wt: 370.7 g/mol
InChI Key: KHYKKZNXKFGIHX-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a nitro group, and a pyrimidin-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(pyrimidin-2-yloxy)aniline under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, solvents like DMF or ethanol

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 2-Amino-5-chloro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized aromatic compounds

Scientific Research Applications

2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidin-2-yloxy group enhances the compound’s ability to bind to nucleic acids or proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)benzamide
  • 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Uniqueness

2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

647853-08-5

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-pyrimidin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H11ClN4O4/c18-15-7-4-12(22(24)25)10-14(15)16(23)21-11-2-5-13(6-3-11)26-17-19-8-1-9-20-17/h1-10H,(H,21,23)

InChI Key

KHYKKZNXKFGIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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